molecular formula C18H17BrClN3O2S B3614475 5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide

5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide

Cat. No.: B3614475
M. Wt: 454.8 g/mol
InChI Key: HCNITKSVINKSBC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a benzamide core substituted with bromine and chlorine atoms, along with a morpholine ring and a carbamothioyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes:

    Bromination and Chlorination: The introduction of bromine and chlorine atoms onto the benzamide core is achieved through electrophilic aromatic substitution reactions. Common reagents for these steps include bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Formation of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with morpholine under basic conditions.

    Carbamothioyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a biochemical probe or inhibitor. It can interact with specific proteins or enzymes, providing insights into their functions.

    Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting various diseases.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloro-N-methylbenzamide: This compound shares a similar benzamide core but lacks the morpholine ring and carbamothioyl group.

    5-bromo-2-chloropyridine: Another related compound with a pyridine ring instead of a benzamide core.

    2-chloro-5-(2,5-dimethoxyphenyl)pyridine: This compound features a pyridine ring with different substituents.

Uniqueness

5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the morpholine ring and carbamothioyl group enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O2S/c19-12-5-6-14(20)13(11-12)17(24)22-18(26)21-15-3-1-2-4-16(15)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNITKSVINKSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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